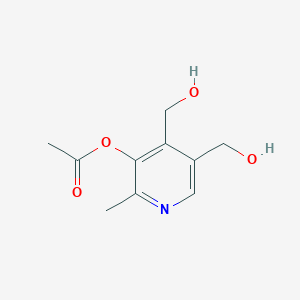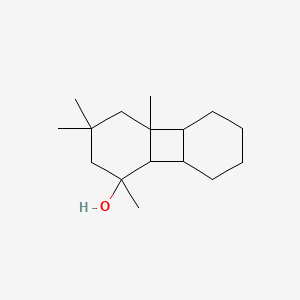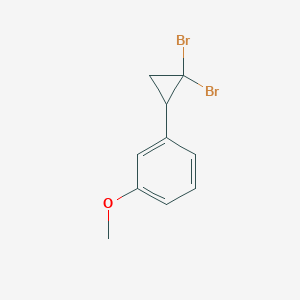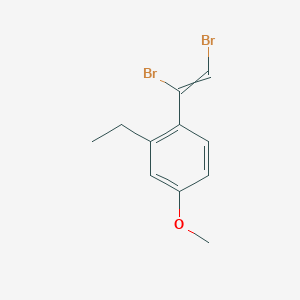
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene is an organic compound characterized by the presence of bromine atoms attached to an ethylene group, which is further connected to a benzene ring substituted with ethyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene typically involves the bromination of an ethylene derivative followed by its reaction with a substituted benzene. The reaction conditions often require a controlled environment to ensure the selective addition of bromine atoms to the ethylene group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents under specific temperature and pressure conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products:
Oxidation: Formation of brominated carboxylic acids or ketones.
Reduction: Formation of debrominated derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms play a crucial role in the compound’s reactivity, enabling it to form covalent bonds with target molecules, thereby modulating their activity and pathways.
Comparación Con Compuestos Similares
1,2-Dibromoethane: Known for its use as a fumigant and in organic synthesis.
1,2-Dibromopropane: Utilized in similar applications but with different reactivity due to the presence of an additional carbon atom.
1,2,3-Tribromopropane: Exhibits different chemical properties due to the presence of three bromine atoms.
Uniqueness: 1-(1,2-Dibromoethenyl)-2-ethyl-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
62929-99-1 |
|---|---|
Fórmula molecular |
C11H12Br2O |
Peso molecular |
320.02 g/mol |
Nombre IUPAC |
1-(1,2-dibromoethenyl)-2-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C11H12Br2O/c1-3-8-6-9(14-2)4-5-10(8)11(13)7-12/h4-7H,3H2,1-2H3 |
Clave InChI |
NILPXQVHCUQBCG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OC)C(=CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


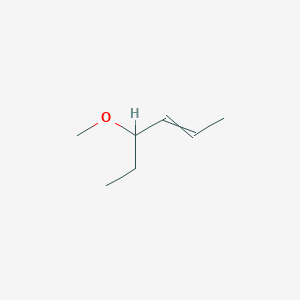
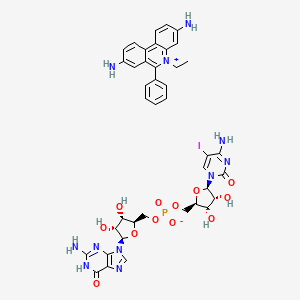
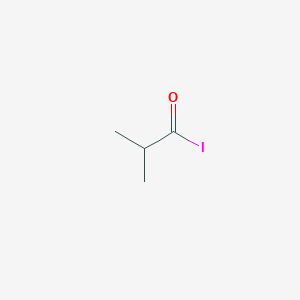
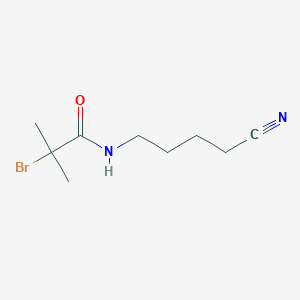
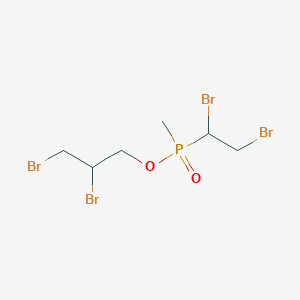
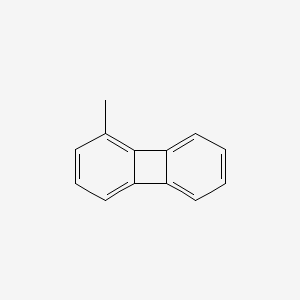


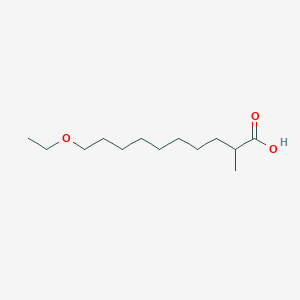

![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
